

Application Notes and Protocols: Microtubule Inhibitor 12 in High-Content Screening

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Compound of Interest

Compound Name: *Microtubule inhibitor 12*

Cat. No.: *B15603808*

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Introduction

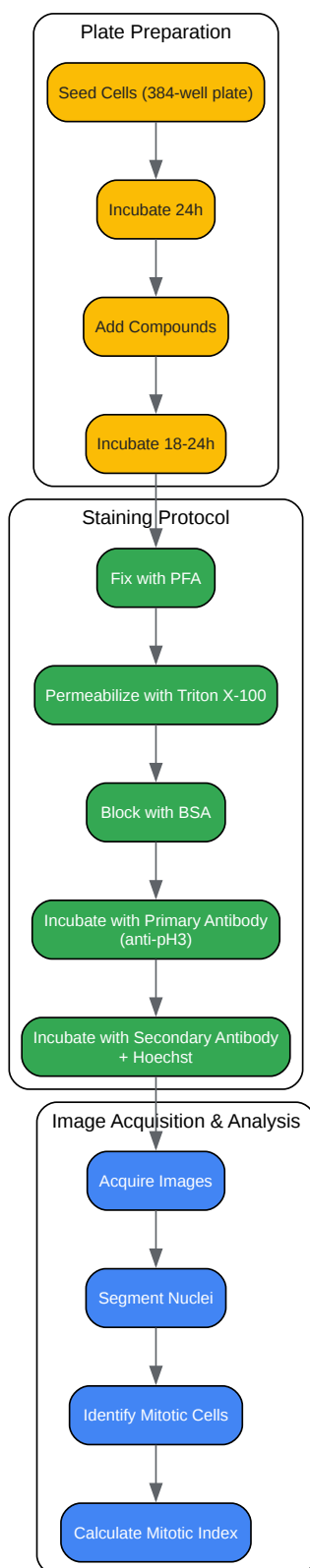
Microtubules are highly dynamic cytoskeletal polymers composed of α - and β -tubulin heterodimers. They play a crucial role in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] The critical role of microtubules in mitosis makes them a prime target for the development of anticancer therapeutics.[1][3][4] Microtubule inhibitors are a class of compounds that interfere with the assembly or disassembly of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][5] These inhibitors are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[1][6]

"**Microtubule Inhibitor 12**" is a novel synthetic compound identified through high-throughput screening campaigns as a potent microtubule-destabilizing agent. It binds to the colchicine-binding site on β -tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network.[3] These application notes provide detailed protocols for utilizing "**Microtubule Inhibitor 12**" in high-content screening (HCS) assays to identify and characterize novel antimitotic agents. High-content screening combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from cells.[7][8]

Mechanism of Action

"Microtubule Inhibitor 12" exerts its cytotoxic effects by disrupting microtubule dynamics. By binding to the colchicine site on β -tubulin, it prevents the polymerization of tubulin dimers into microtubules.[3] This leads to a net depolymerization of the microtubule network, which in turn activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately inducing apoptosis.[2][4] The disruption of the microtubule network also affects intracellular transport and cell morphology.





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